(r)-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride
Overview
Description
®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indenamines It is characterized by the presence of two methoxy groups attached to the indene ring and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Reduction and Amination: The reduction of the indene ring followed by amination introduces the amine group at the 1-position.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further hydrogenate the indene ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated indenamines.
Substitution: Various substituted indenamines depending on the reagents used.
Scientific Research Applications
®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine: The free base form without the hydrochloride salt.
4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine: Lacks the stereochemistry at the 1-position.
4,5-Dimethoxy-1-indanone: An oxidized form with a ketone group.
Uniqueness
®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and amine groups. This combination of features makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1R)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNRJPIDGDEFED-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H](CC2)N)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-73-6 | |
Record name | 1H-Inden-1-amine, 2,3-dihydro-4,5-dimethoxy-, hydrochloride, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168902-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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